6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one
Overview
Description
6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone is 350.12665706 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Applications
- Pyridazinone derivatives, including compounds structurally related to 6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]-3(2H)-pyridazinone, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have been studied for their selectivity towards the COX-2 enzyme, which is crucial for developing drugs with fewer gastrointestinal side effects. The studies have led to identifying compounds with significant anti-inflammatory properties without affecting normal hemostatic balance or causing cardiovascular side effects (Sharma & Bansal, 2016).
Chemical Synthesis Techniques
- Research has also focused on developing efficient synthetic pathways for related pyridazinone compounds. For instance, a large-scale synthesis approach for 3-chloro-5-methoxypyridazine, a related compound, has been developed, highlighting the importance of such derivatives in medicinal chemistry and pharmaceutical research (Bryant et al., 1995).
Analgesic and Anti-inflammatory Properties
- Mannich bases of arylpyridazinones, structurally similar to the target compound, have been synthesized and shown to possess promising analgesic and anti-inflammatory properties. These studies contribute to understanding the structure-activity relationships within this class of compounds and their potential therapeutic applications (Gökçe et al., 2005).
Cardiovascular and Vasodilatory Activities
- The cardiovascular and vasodilatory activities of pyridazinone derivatives have been a significant area of research, with some compounds showing a novel combination of vasodilation and beta-adrenergic antagonist activity. This dual activity could be beneficial in treating cardiovascular diseases, demonstrating the versatility of pyridazinone derivatives in therapeutic applications (Howson et al., 1988).
Novel Synthetic Routes and Compound Classes
- Innovative synthetic routes have been explored to create novel classes of compounds, including 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl) derivatives. These studies expand the chemical diversity of pyridazinone-related compounds and open new avenues for pharmaceutical research (Koza et al., 2013).
Properties
IUPAC Name |
6-(3-methoxyphenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]pyridazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-25-16-8-6-14(7-9-16)19(23)13-22-20(24)11-10-18(21-22)15-4-3-5-17(12-15)26-2/h3-12H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKFUFSMCDFMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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